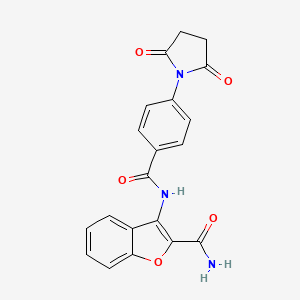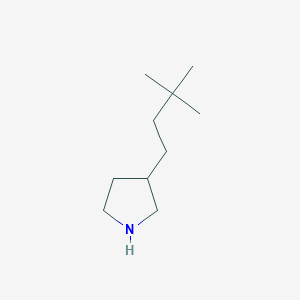
3-(3,3-Dimethylbutyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbutyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. This compound is also known as DMDBP and has a molecular formula of C11H21N. It is a pyrrolidine derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrrolidines, including variants like 3-(3,3-Dimethylbutyl)pyrrolidine, are vital in heterocyclic organic chemistry, exhibiting significant biological effects and industrial applications such as in dyes and agrochemicals. The synthesis of pyrrolidines using [3+2] cycloaddition demonstrates their versatility in chemical reactions (Żmigrodzka et al., 2022).
Medicinal Chemistry Applications
- The molecule 3-(pyrrolidin-1-yl)piperidine, closely related to this compound, is significant in medicinal chemistry for its rigid diamine structure, indicating potential pharmacological applications (Smaliy et al., 2011).
Atmospheric Chemistry
- Pyrrolidine compounds are studied in atmospheric chemistry for their reactions with NO3 radicals and ozone, which is essential for understanding aqueous particle and cloud droplet chemistry (Weller & Herrmann, 2015).
Organic Synthesis Techniques
- Functional derivatives of tetramic acid, based on pyrrolidine structures, have been synthesized for their potential anticonvulsant activity, showcasing the therapeutic significance of these compounds (Sorokina et al., 2007).
Conformational Studies
- The study of pyrrolidine ring protons in various substituted pyrrolidines helps understand their molecular structure and potential hydrogen bonding interactions, critical for pharmaceutical applications (Duewell, 1981).
Chemical Sensing Applications
- Pyrrolidine compounds have been utilized in the development of selective chemical sensors, such as a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for Al(3+) sensing, demonstrating their utility in analytical chemistry (Maity & Govindaraju, 2010).
Safety and Hazards
The safety information for 3-(3,3-Dimethylbutyl)pyrrolidine indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
Orientations Futures
Pyrrolidine compounds, including 3-(3,3-Dimethylbutyl)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They can be used to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
3-(3,3-dimethylbutyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)6-4-9-5-7-11-8-9/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDWAOTDLOQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1512752-25-8 |
Source


|
| Record name | 3-(3,3-dimethylbutyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


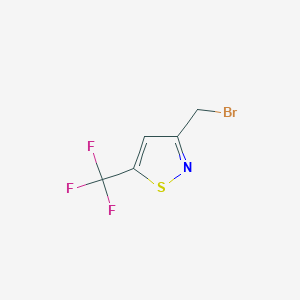
![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)
![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)
![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)
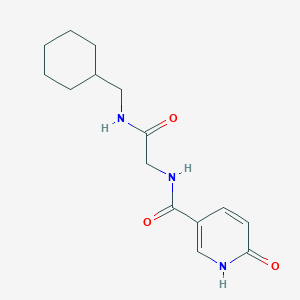
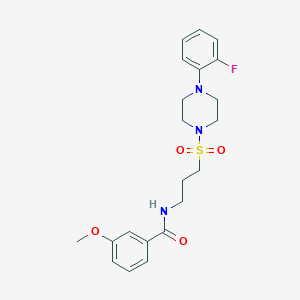
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

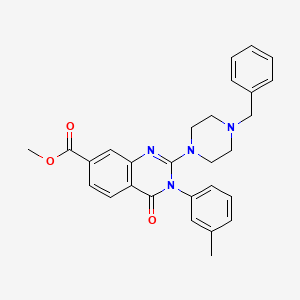

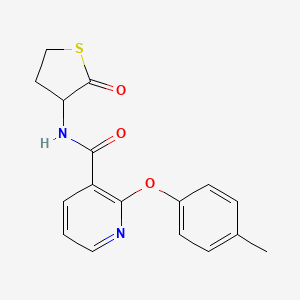
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
